molecular formula C12H14BrNO4 B13720358 4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran

4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B13720358
M. Wt: 316.15 g/mol
InChI Key: IGLKETXEXRIMGF-UHFFFAOYSA-N
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Description

4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran is a heterocyclic organic compound with the molecular formula C11H12BrNO4. It is characterized by the presence of a bromine atom and a nitro group attached to a phenoxy moiety, which is further linked to a tetrahydro-2H-pyran ring.

Preparation Methods

The synthesis of 4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 2-bromo-3-nitrophenol with tetrahydro-2H-pyran-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like potassium carbonate, reducing agents like hydrogen gas or tin(II) chloride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran is not well-documented due to the lack of extensive research on its biological activity. it is believed that the compound may interact with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

4-[(2-bromo-3-nitrophenoxy)methyl]oxane

InChI

InChI=1S/C12H14BrNO4/c13-12-10(14(15)16)2-1-3-11(12)18-8-9-4-6-17-7-5-9/h1-3,9H,4-8H2

InChI Key

IGLKETXEXRIMGF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=CC=CC(=C2Br)[N+](=O)[O-]

Origin of Product

United States

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